Cas no 1805977-76-7 (2-Amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde)

2-Amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 2-Amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde
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- インチ: 1S/C8H8F3N3O2/c9-8(10,11)16-6-1-4(2-12)5(3-15)14-7(6)13/h1,3H,2,12H2,(H2,13,14)
- InChIKey: LEZUITABRKZAIC-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C(N)N=C(C=O)C(CN)=C1)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 249
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 91.2
2-Amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022003221-500mg |
2-Amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde |
1805977-76-7 | 97% | 500mg |
$970.20 | 2022-04-01 | |
Alichem | A022003221-1g |
2-Amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde |
1805977-76-7 | 97% | 1g |
$1,696.80 | 2022-04-01 |
2-Amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde 関連文献
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
2-Amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehydeに関する追加情報
Comprehensive Overview of 2-Amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde (CAS No. 1805977-76-7)
2-Amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde (CAS No. 1805977-76-7) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and material science. This compound, characterized by its unique pyridine core and functional groups such as aminomethyl and trifluoromethoxy, offers a versatile scaffold for the synthesis of novel derivatives. Its carboxaldehyde moiety further enhances its reactivity, making it a valuable intermediate in multi-step synthetic pathways.
The growing interest in 2-Amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde is driven by its potential applications in drug discovery. Researchers are particularly intrigued by its ability to serve as a building block for small molecule inhibitors targeting enzymes and receptors involved in various diseases. For instance, its trifluoromethoxy group is known to improve metabolic stability and bioavailability, a feature highly sought after in the development of next-generation pharmaceuticals. This aligns with the current trend of optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties in drug candidates.
In the agrochemical sector, 2-Amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde is being explored for its potential in designing crop protection agents. The pyridine ring system is a common motif in herbicides and insecticides, and the introduction of trifluoromethoxy and aminomethyl groups could lead to compounds with enhanced efficacy and selectivity. This is particularly relevant given the increasing demand for sustainable agriculture solutions that minimize environmental impact while maximizing yield.
From a synthetic chemistry perspective, the compound's carboxaldehyde functionality allows for diverse transformations, including condensation reactions, reductive amination, and nucleophilic additions. These reactions are pivotal in constructing complex molecular architectures, which are often required in the synthesis of biologically active compounds. The compound's CAS No. 1805977-76-7 serves as a unique identifier, ensuring precise tracking in chemical databases and regulatory filings.
The rise of AI-driven drug discovery and computational chemistry has further amplified the relevance of 2-Amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde. Virtual screening and molecular docking studies frequently utilize such scaffolds to predict binding affinities and optimize lead compounds. This intersection of traditional synthetic chemistry and cutting-edge technology underscores the compound's importance in modern research.
Another area of interest is the compound's potential role in material science. The pyridine ring, combined with electron-withdrawing groups like trifluoromethoxy, can contribute to the development of organic electronic materials. These materials are essential for applications such as OLEDs (Organic Light-Emitting Diodes) and photovoltaic cells, which are at the forefront of renewable energy technologies.
In conclusion, 2-Amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde (CAS No. 1805977-76-7) is a multifaceted compound with broad applications across multiple industries. Its unique structural features and reactivity profile make it a valuable asset in drug development, agrochemical innovation, and advanced material design. As research continues to uncover new possibilities, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in science and technology today.
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